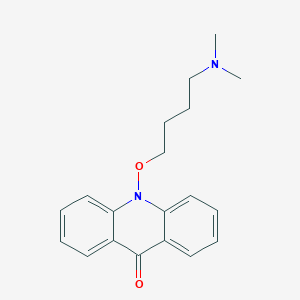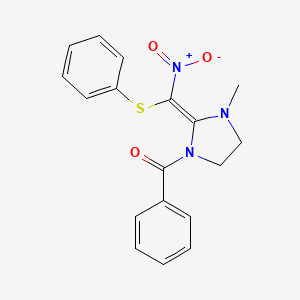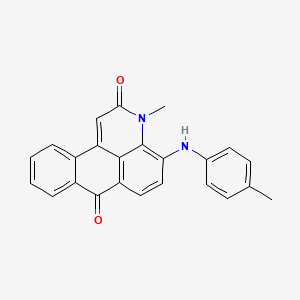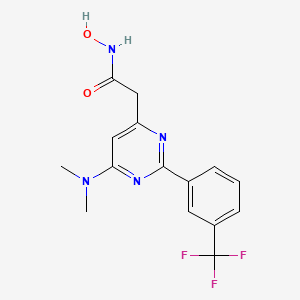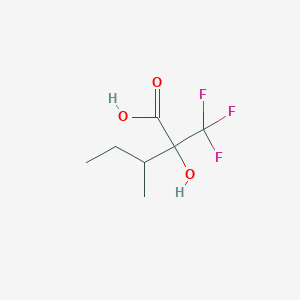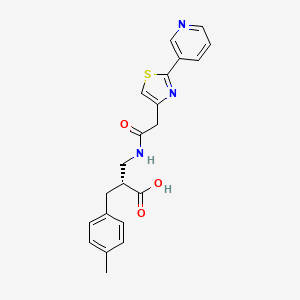
(R)-2-(4-Methylbenzyl)-3-(2-(2-(pyridin-3-yl)thiazol-4-yl)acetamido)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-2-(4-Methylbenzyl)-3-(2-(2-(pyridin-3-yl)thiazol-4-yl)acetamido)propanoic acid is a chiral compound with a complex structure that includes a pyridine ring, a thiazole ring, and a propanoic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(4-Methylbenzyl)-3-(2-(2-(pyridin-3-yl)thiazol-4-yl)acetamido)propanoic acid typically involves multiple steps, including the formation of the thiazole ring, the attachment of the pyridine ring, and the incorporation of the propanoic acid moiety. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methylbenzyl group, leading to the formation of corresponding alcohols or carboxylic acids.
Reduction: Reduction reactions can occur at the pyridine or thiazole rings, potentially altering their electronic properties and reactivity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.
Substitution: Reagents like halogens, nucleophiles, and electrophiles can be employed under conditions such as acidic or basic environments, elevated temperatures, and the presence of catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylbenzyl group can yield benzyl alcohol or benzoic acid derivatives, while substitution reactions can introduce various functional groups onto the pyridine or thiazole rings.
科学的研究の応用
®-2-(4-Methylbenzyl)-3-(2-(2-(pyridin-3-yl)thiazol-4-yl)acetamido)propanoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein-ligand binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials, such as polymers and catalysts, due to its unique structural features.
作用機序
The mechanism of action of ®-2-(4-Methylbenzyl)-3-(2-(2-(pyridin-3-yl)thiazol-4-yl)acetamido)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity, disruption of protein-protein interactions, and alteration of cellular signaling pathways.
類似化合物との比較
Similar Compounds
- (S)-2-(4-Methylbenzyl)-3-(2-(2-(pyridin-3-yl)thiazol-4-yl)acetamido)propanoic acid
- 2-(4-Methylbenzyl)-3-(2-(2-(pyridin-3-yl)thiazol-4-yl)acetamido)propanoic acid (racemic mixture)
- 2-(4-Methylbenzyl)-3-(2-(2-(pyridin-3-yl)thiazol-4-yl)acetamido)butanoic acid
Uniqueness
®-2-(4-Methylbenzyl)-3-(2-(2-(pyridin-3-yl)thiazol-4-yl)acetamido)propanoic acid is unique due to its specific stereochemistry, which can significantly influence its biological activity and interactions with molecular targets. Compared to its (S)-enantiomer or racemic mixture, the ®-enantiomer may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for research and development in various fields.
特性
分子式 |
C21H21N3O3S |
|---|---|
分子量 |
395.5 g/mol |
IUPAC名 |
(2R)-2-[(4-methylphenyl)methyl]-3-[[2-(2-pyridin-3-yl-1,3-thiazol-4-yl)acetyl]amino]propanoic acid |
InChI |
InChI=1S/C21H21N3O3S/c1-14-4-6-15(7-5-14)9-17(21(26)27)12-23-19(25)10-18-13-28-20(24-18)16-3-2-8-22-11-16/h2-8,11,13,17H,9-10,12H2,1H3,(H,23,25)(H,26,27)/t17-/m1/s1 |
InChIキー |
ZOKSHOPMCFOELN-QGZVFWFLSA-N |
異性体SMILES |
CC1=CC=C(C=C1)C[C@H](CNC(=O)CC2=CSC(=N2)C3=CN=CC=C3)C(=O)O |
正規SMILES |
CC1=CC=C(C=C1)CC(CNC(=O)CC2=CSC(=N2)C3=CN=CC=C3)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Acetamide, N-[2-(1H-indol-3-yl)ethyl]-2-[(4-methylphenyl)sulfonyl]-](/img/structure/B12926373.png)
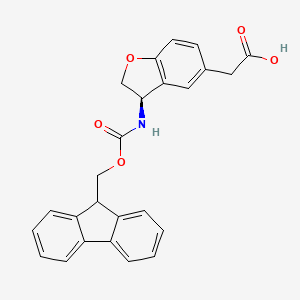
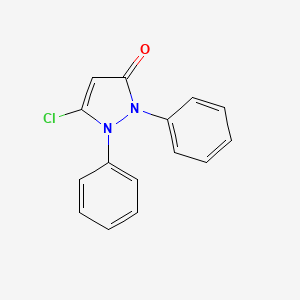
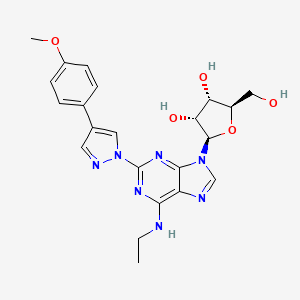


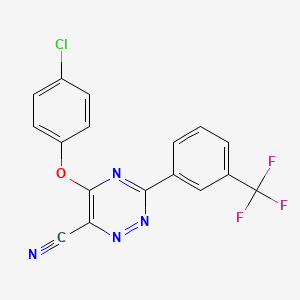
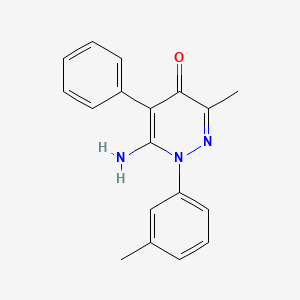
![5'-O-[Bis(4-methoxyphenyl)phenylmethyl]-N-(2-methyl-1-oxopropyl)-2'-O-2-propyn-1-yl-Guanosine](/img/structure/B12926413.png)
